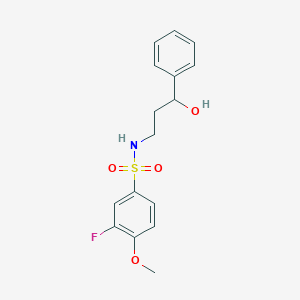
N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide is a chemical compound with the molecular formula C11H10N4O2 and a molecular weight of 230.227 g/mol
作用機序
Target of Action
It is known that tridentate pincer ligands, such as this compound, have the potential to act as anion receptors or display hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
The mode of action of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide involves the formation of strong N–H⋯O hydrogen bonds with its targets . The compound features two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group . This structure allows it to interact with its targets and induce changes.
Biochemical Pathways
Compounds with similar structures have been utilized in various biochemical processes, including metal extraction, molecular switching, catalysis, and supramolecular assemblies .
Result of Action
Similar compounds have shown antimicrobial activities , suggesting that this compound may also have potential biological effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s crystal structure is stabilized by a combination of electrostatic and dispersion forces in the crystal lattice . This suggests that changes in the surrounding environment could potentially affect the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
It is known that pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . They are involved in various biochemical reactions and interact with several enzymes, proteins, and other biomolecules .
Cellular Effects
It is known that pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic . These effects suggest that N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that N - (2-methoxy-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, a structurally similar compound, can be synthesized through nucleophilic and amidation reactions . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Metabolic Pathways
N-methyl-2-pyridone-5-carboxamide (2PYr) and N-1-methylnicotinamide (NMN) are metabolites of the water-soluble Vitamin B3 (Nicotinamide). This compound may be involved in similar metabolic pathways .
準備方法
The synthesis of N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide can be achieved through several routes. One common method involves the reaction of isoniazid with appropriate benzaldehyde derivatives to form N-arylideneisonicotinohydrazide derivatives (imine Schiff’s bases), which are then cyclocondensed with thiolactic acid . This method is often used in laboratory settings for small-scale synthesis.
化学反応の分析
N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide has been studied for its potential applications in several scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial agent, particularly against Mycobacterium tuberculosis . In medicine, it is being investigated for its potential use in treating various diseases, including tuberculosis and cancer .
類似化合物との比較
N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide can be compared to other similar compounds, such as isonicotinoyl hydrazones and pyridoxine derivatives . These compounds share some structural similarities but differ in their specific chemical properties and biological activities. For example, isonicotinoyl hydrazones have shown potent antimycobacterial activity, while pyridoxine derivatives are known for their role in vitamin B6 metabolism .
Conclusion
This compound is a versatile compound with a wide range of potential applications in chemistry, biology, and medicine. Its unique chemical properties and ability to undergo various reactions make it a valuable tool for scientific research and industrial applications.
特性
IUPAC Name |
N-(2-methoxypyrimidin-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-17-11-13-6-9(7-14-11)15-10(16)8-2-4-12-5-3-8/h2-7H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJNOLYUKULSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(benzenesulfonyl)-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2763113.png)
![2-Chloro-N-[1-(oxan-4-yl)prop-2-enyl]acetamide](/img/structure/B2763115.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2763116.png)

![Bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2763118.png)



![2-(4-methoxy-3-methylphenyl)-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide](/img/structure/B2763125.png)

![2-chloro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2763127.png)

![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2763132.png)

